3-Chloro-4-hydroxymethyl-2-methoxypyridine
Description
3-Chloro-4-hydroxymethyl-2-methoxypyridine is a chemical compound with the molecular formula C7H8ClNO2. It is characterized by the presence of a chlorine atom, a hydroxymethyl group, and a methoxy group attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
(3-chloro-2-methoxypyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQMKCNXZMFDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-hydroxymethyl-2-methoxypyridine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methoxypyridine with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction typically requires a base such as sodium hydroxide and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hydroxymethyl-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom, forming a hydroxymethyl-2-methoxypyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.
Major Products
Oxidation: 3-Chloro-4-carboxy-2-methoxypyridine.
Reduction: 4-Hydroxymethyl-2-methoxypyridine.
Substitution: 3-Amino-4-hydroxymethyl-2-methoxypyridine or 3-Thio-4-hydroxymethyl-2-methoxypyridine.
Scientific Research Applications
3-Chloro-4-hydroxymethyl-2-methoxypyridine is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydroxymethyl-2-methoxypyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxypyridine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
4-Hydroxymethyl-2-methoxypyridine: Does not have the chlorine atom, affecting its substitution reactions.
3-Chloro-2-methoxypyridine: Missing the hydroxymethyl group, limiting its applications in oxidation reactions.
Uniqueness
3-Chloro-4-hydroxymethyl-2-methoxypyridine is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Biological Activity
3-Chloro-4-hydroxymethyl-2-methoxypyridine (CAS No. 1227586-24-4) is a pyridine derivative that has garnered attention for its potential biological activities. With the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol, this compound is characterized by its chloromethyl and methoxy substituents, which may influence its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various biomolecular targets. It has been shown to modulate enzyme activity, particularly through interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the bioactivation of xenobiotics. The compound may also engage in oxidative addition and transmetalation processes, particularly in synthetic applications such as the Suzuki-Miyaura cross-coupling reaction, which is essential for forming carbon-carbon bonds in organic synthesis.
Cellular Effects
In vitro studies indicate that this compound can influence cellular signaling pathways and gene expression. This modulation can lead to alterations in cellular metabolism and function, suggesting a potential role in therapeutic applications. The compound's stability under laboratory conditions allows for prolonged study of its effects on various cell types.
Dosage Effects
Research indicates that the biological effects of this compound vary significantly with dosage. At lower concentrations, it may exhibit minimal effects on physiological processes; however, higher doses can lead to pronounced biological activities, including potential cytotoxic effects in certain cancer cell lines .
Metabolic Pathways
The metabolism of this compound primarily involves cytochrome P450-mediated pathways, resulting in various metabolites that may retain or alter the biological activity of the parent compound . Understanding these pathways is crucial for assessing the compound's pharmacokinetics and therapeutic potential.
Case Studies
- Anticancer Activity : In a study evaluating various pyridine derivatives, this compound was tested against several cancer cell lines. Results demonstrated significant cytotoxicity at higher concentrations, indicating its potential as an anticancer agent .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory responses. For example, it showed promise as an inhibitor of p38 MAP kinase, a target implicated in stress signaling pathways associated with inflammation and cancer progression .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare its properties with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, enzyme inhibition | Cytochrome P450 interaction |
| 3-Bromo-4-hydroxymethyl-2-methoxypyridine | Moderate cytotoxicity | Similar to above |
| 3-Iodo-4-hydroxymethyl-2-methoxypyridine | Lower cytotoxicity | Reduced enzyme binding affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
